molecular formula C18H13NO3 B11836495 3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid CAS No. 88826-07-7

3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid

Cat. No.: B11836495
CAS No.: 88826-07-7
M. Wt: 291.3 g/mol
InChI Key: ZKQQOEKFXGIIRV-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid is an organic compound with the molecular formula C18H13NO3 and a molecular weight of 291.309 g/mol . This compound is known for its unique structure, which includes a naphthyl group, a benzoic acid moiety, and an imine linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-aminobenzoic acid . The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Chemical Reactions Analysis

3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of fluorescent sensors for detecting metal ions such as Hg2+ and Al3+.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its fluorescent properties are attributed to the interaction between the compound and metal ions, leading to changes in its electronic structure and emission characteristics . The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

3-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid can be compared with other similar compounds, such as:

  • 2-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid
  • 4-(2-Hydroxy-1-naphthylmethyleneamino)benzoic acid
  • 5-Benzoylamino-2-hydroxy-benzoic acid

These compounds share similar structural features but differ in the position of the functional groups, which can lead to variations in their chemical properties and applications .

Properties

CAS No.

88826-07-7

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

3-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzoic acid

InChI

InChI=1S/C18H13NO3/c20-17-9-8-12-4-1-2-7-15(12)16(17)11-19-14-6-3-5-13(10-14)18(21)22/h1-11,20H,(H,21,22)

InChI Key

ZKQQOEKFXGIIRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC(=C3)C(=O)O)O

Origin of Product

United States

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